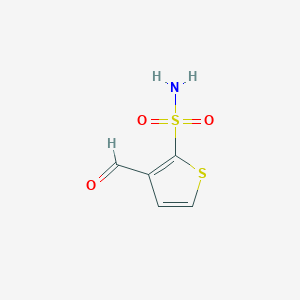
3-Formylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C5H5NO3S2 . It has a molecular weight of 191.22 .
Synthesis Analysis
The synthesis of sulfonimidates, which include this compound, has been a topic of interest in recent years . They are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahedral sulfur center with four different groups attached . The InChI code for this compound is 1S/C5H5NO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H, (H2,6,8,9) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 191.22 . The compound has a complexity of 243, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Synthesis and Structural Investigations
- Research in the synthesis of thiophene sulfonamide derivatives, including 3-Formylthiophene-2-sulfonamide, has led to advancements in medicinal chemistry and molecular imaging. Studies focus on synthesizing novel compounds for therapeutic applications, particularly in nuclear medicine. For instance, novel rhenium(V) nitride complexes with dithiocarbimate ligands incorporating sulfonamide groups have been studied for their potential in therapeutic radiopharmaceuticals (Perils et al., 2017).
Antimicrobial and Antiproliferative Agents
- Sulfonamide derivatives like this compound have been explored for antimicrobial properties. The compounds have shown potential as urease inhibitors and antibacterial agents. They've been investigated for their hemolytic activity and inhibition effectiveness against various bacterial strains (Noreen et al., 2017). Additionally, some derivatives have shown promising antiproliferative activity against cancer cell lines, highlighting their potential in cancer therapy research (Pawar et al., 2018).
Analytical and Biochemical Applications
- In analytical chemistry, sulfonamide derivatives including this compound have been utilized in the development of detection methods for sulfonamides. For example, voltammetric detection at poly(3-methylthiophene) electrodes has been reported, which is significant for various applications in veterinary medicine and other fields (Msagati & Ngila, 2002). These compounds have also been studied for their ability to inhibit carbonic anhydrase, a significant enzyme in various physiological processes, showing potential for medical applications (Ekinci et al., 2012).
Drug Design and Theoretical Studies
- Sulfonamide derivatives are integral in structure-based drug design, offering insights into molecular interactions and pharmacological activities. Their role in designing drugs for treating various diseases, including cancer and bacterial infections, is significant (Güzel et al., 2010). Additionally, theoretical investigations into the tautomeric behavior of sulfonamide derivatives have provided a deeper understanding of their biochemical properties and implications for drug design (Erturk et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-formylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZUOOZTMDXOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
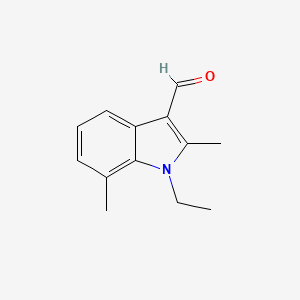
![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2479554.png)
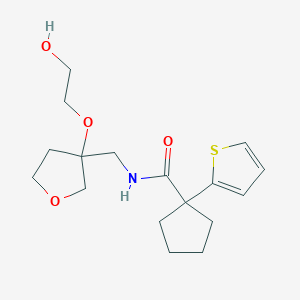
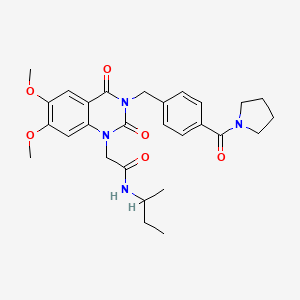
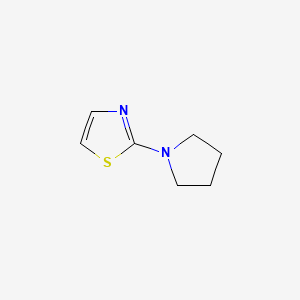
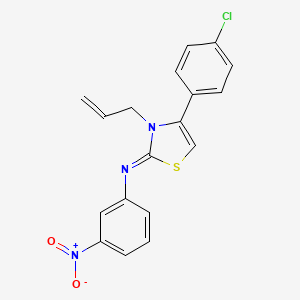
![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)

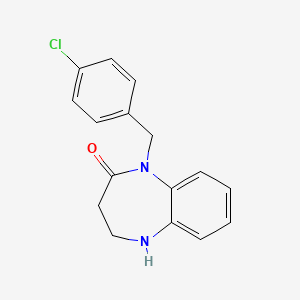
![N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2479563.png)

![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2479570.png)